molecular formula C17H18O4 B1524169 3-Benzyloxy-5-isopropoxybenzoic acid CAS No. 852520-53-7

3-Benzyloxy-5-isopropoxybenzoic acid

Cat. No.: B1524169
CAS No.: 852520-53-7
M. Wt: 286.32 g/mol
InChI Key: YHRXMGQEVPNUIL-UHFFFAOYSA-N
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Description

3-Benzyloxy-5-isopropoxybenzoic acid is an organic compound characterized by its aromatic structure and functional groups. It is a derivative of benzoic acid, featuring a benzene ring substituted with a benzyloxy group at the 3-position and an isopropoxy group at the 5-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Benzene Derivatives Synthesis: The compound can be synthesized starting from benzene derivatives through a series of reactions involving electrophilic aromatic substitution.

  • Esterification: The benzyloxy and isopropoxy groups can be introduced via esterification reactions using appropriate alcohols and acid chlorides or anhydrides.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and pressures.

  • Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form derivatives such as 3-benzyloxy-5-isopropoxybenzoic anhydride.

  • Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

  • Oxidizing Agents: Common reagents include potassium permanganate, chromic acid, and nitric acid.

  • Reducing Agents: Lithium aluminum hydride and sodium borohydride are often used for reduction reactions.

  • Substitution Reagents: Halogenating agents like bromine and iodine, and nucleophiles such as amines and alcohols.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, anhydrides, and esters.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Halogenated compounds and alkylated derivatives.

Scientific Research Applications

3-Benzyloxy-5-isopropoxybenzoic acid has various applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Benzyloxy-5-isopropoxybenzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • 3-Benzyloxy-4-isopropoxybenzoic acid: Similar structure with a different position of the isopropoxy group.

  • 3-Benzyloxy-5-methoxybenzoic acid: Similar structure with a methoxy group instead of isopropoxy.

  • 3-Isopropoxybenzoic acid: Lacks the benzyloxy group.

Uniqueness: 3-Benzyloxy-5-isopropoxybenzoic acid is unique due to its specific combination of functional groups, which can influence its reactivity and applications. The presence of both benzyloxy and isopropoxy groups on the benzene ring provides distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

3-phenylmethoxy-5-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-12(2)21-16-9-14(17(18)19)8-15(10-16)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRXMGQEVPNUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694802
Record name 3-(Benzyloxy)-5-[(propan-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852520-53-7
Record name 3-(Benzyloxy)-5-[(propan-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 3-[(1-methylethyl)oxy]-5-[(phenylmethyl)oxy]benzoate (37 g) in a 1:1 mixture of THF:methanol (300 mL) was added 4M sodium hydroxide solution (150 mL). The mixture was refluxed for 45 minutes, following which the organics were removed in vacuo. The aqueous was acidified to pH4 with hydrochloric acid (2M), and extracted with ethyl acetate. The organics were combined, washed with water and brine, dried (MgSO4) and concentrated in vacuo to give the desired compound (33.5 g), which was used without further purification.
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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